molecular formula C17H21NO6 B12818099 2-(tert-Butyl) 5,6-dimethyl isoindoline-2,5,6-tricarboxylate

2-(tert-Butyl) 5,6-dimethyl isoindoline-2,5,6-tricarboxylate

Cat. No.: B12818099
M. Wt: 335.4 g/mol
InChI Key: GPQIJDBQFBPAPV-UHFFFAOYSA-N
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Description

2-(tert-Butyl) 5,6-dimethyl isoindoline-2,5,6-tricarboxylate is a polyfunctional ester derivative of isoindoline, characterized by a tricarboxylate backbone substituted with a tert-butyl group at the 2-position and methyl groups at the 5- and 6-positions. Its tert-butyl substituent confers steric bulk, which may influence reactivity, solubility, and stability compared to analogs with smaller alkyl groups. However, as of 2025, this compound is listed as discontinued by CymitQuimica, limiting its commercial availability .

Properties

Molecular Formula

C17H21NO6

Molecular Weight

335.4 g/mol

IUPAC Name

2-O-tert-butyl 5-O,6-O-dimethyl 1,3-dihydroisoindole-2,5,6-tricarboxylate

InChI

InChI=1S/C17H21NO6/c1-17(2,3)24-16(21)18-8-10-6-12(14(19)22-4)13(15(20)23-5)7-11(10)9-18/h6-7H,8-9H2,1-5H3

InChI Key

GPQIJDBQFBPAPV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=CC(=C(C=C2C1)C(=O)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butyl) 5,6-dimethyl isoindoline-2,5,6-tricarboxylate typically involves the reaction of isoindoline derivatives with tert-butyl and dimethyl groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butyl) 5,6-dimethyl isoindoline-2,5,6-tricarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(tert-Butyl) 5,6-dimethyl isoindoline-2,5,6-tricarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(tert-Butyl) 5,6-dimethyl isoindoline-2,5,6-tricarboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s closest structural analogs include other isoindoline tricarboxylates with variations in ester substituents. Key comparisons are outlined below:

2.1. 2-Ethyl 5,6-Dimethyl Isoindoline-2,5,6-Tricarboxylate
  • Substituents : Ethyl (2-position), methyl (5- and 6-positions).
  • Physical Properties : Melting point 216–218°C; orange solid .
  • Applications: Demonstrated utility in synthesizing complex heterocycles, such as isoquinolino-naphthyridine derivatives .
2.2. Methyl 4-(Guanidinomethyl)Benzoate
  • Structure: Aromatic benzoate ester with a guanidinomethyl substituent.
  • Key Differences : Lacks the isoindoline backbone but shares ester functionality. The guanidine group introduces hydrogen-bonding capacity, which is absent in the target compound .
  • Availability : Also discontinued, highlighting challenges in sourcing certain ester derivatives .

Data Table: Comparative Analysis

Property 2-(tert-Butyl) 5,6-Dimethyl Isoindoline-2,5,6-Tricarboxylate 2-Ethyl 5,6-Dimethyl Isoindoline-2,5,6-Tricarboxylate Methyl 4-(Guanidinomethyl)Benzoate
Molecular Weight Not reported ~555 g/mol (estimated) ~208 g/mol
Substituents tert-Butyl (2-), methyl (5,6-) Ethyl (2-), methyl (5,6-) Methyl (ester), guanidinomethyl
Melting Point Not reported 216–218°C Not reported
Solubility Likely low (tert-butyl steric effects) Moderate (polar aprotic solvents) Moderate (polar solvents)
Commercial Availability Discontinued Unknown Discontinued

Research Findings and Limitations

  • Synthetic Utility : The tert-butyl variant’s steric bulk may hinder participation in reactions requiring planar transition states, whereas the ethyl analog has been successfully used in multi-component syntheses .
  • Stability : Tert-butyl esters are typically more resistant to hydrolysis than methyl or ethyl esters, suggesting enhanced stability under acidic/basic conditions.
  • Data Gaps: Limited published data exist for the target compound, likely due to its discontinued status. Most insights are extrapolated from structurally related systems.

Biological Activity

2-(tert-Butyl) 5,6-dimethyl isoindoline-2,5,6-tricarboxylate is a synthetic compound with significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C17H21NO6
  • Molar Mass : 335.35 g/mol
  • Density : 1.230 g/cm³ (predicted)
  • Boiling Point : 444.1 °C (predicted)
  • pKa : -1.68 (predicted)

These properties suggest that the compound may exhibit unique interactions in biological systems, particularly due to its carboxylate groups which can participate in hydrogen bonding and ionic interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its potential therapeutic applications:

Anticancer Activity

Research indicates that derivatives of isoindoline compounds can exhibit anticancer properties. For instance:

  • In vitro studies have shown that isoindoline derivatives can inhibit cell proliferation in various cancer cell lines, suggesting a potential role in cancer therapy.
  • A study demonstrated that modifications in the isoindoline structure significantly affect cytotoxicity against cancer cells, highlighting the importance of the tert-butyl and dimethyl substitutions in enhancing biological activity.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes:

  • Xanthine oxidase inhibition : Compounds similar to isoindolines have shown promising results as xanthine oxidase inhibitors, which are beneficial in treating conditions like gout. The structure of this compound suggests it may possess similar inhibitory effects due to its structural features conducive to enzyme interaction.

Antimicrobial Activity

Preliminary studies suggest that isoindoline derivatives may also possess antimicrobial properties:

  • In vitro assays indicate activity against bacterial strains, although specific data on this compound is limited. The presence of electron-withdrawing groups could enhance the lipophilicity and membrane permeability of the compound, potentially increasing its antimicrobial efficacy.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of isoindoline derivatives:

  • The presence of bulky groups like tert-butyl can influence the compound's hydrophobicity and steric properties, affecting its interaction with biological targets.
  • Dimethyl substitutions at positions 5 and 6 appear to enhance cytotoxicity and enzyme inhibition compared to unsubstituted analogs.

Case Studies and Research Findings

StudyFocusKey Findings
Zhao et al. (2016)Anticancer ActivityIdentified isoindoline derivatives with significant cytotoxic effects on cancer cells; emphasized importance of structural modifications.
Zhong et al. (2015)Enzyme InhibitionDemonstrated that certain structural features enhance xanthine oxidase inhibition; suggested potential for gout treatment.
Oun et al. (2020)Antimicrobial PropertiesReported antimicrobial activity for related compounds; indicated need for further exploration of isoindolines.

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